3-Iodo-4-isopropoxy-5-methoxybenzaldehyde
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Overview
Description
3-Iodo-4-isopropoxy-5-methoxybenzaldehyde is a multifaceted organic compound characterized by its unique structural features, including an iodine atom, an isopropoxy group, and a methoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-isopropoxy-5-methoxybenzaldehyde typically involves multiple steps, starting with the iodination of 4-isopropoxy-5-methoxybenzaldehyde. This process requires careful control of reaction conditions, including temperature, solvent choice, and the use of specific catalysts to ensure the selective introduction of the iodine atom.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and advanced purification methods can help achieve large-scale synthesis while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4-isopropoxy-5-methoxybenzaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups on the benzaldehyde core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzaldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, 3-Iodo-4-isopropoxy-5-methoxybenzaldehyde serves as a versatile intermediate for the synthesis of more complex organic molecules. Its iodine atom makes it a valuable precursor for cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Biology: In biological research, this compound can be used as a probe or reagent to study various biochemical processes. Its unique structure allows for selective binding to specific biomolecules, aiding in the identification and characterization of biological targets.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be utilized in the production of dyes, fragrances, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-Iodo-4-isopropoxy-5-methoxybenzaldehyde exerts its effects depends on its specific application. In cross-coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of carbon-carbon bonds. The isopropoxy and methoxy groups can influence the reactivity and selectivity of the compound, guiding the formation of desired products.
Molecular Targets and Pathways: The compound's interactions with molecular targets and pathways are determined by its structural features and the specific reactions it undergoes. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
3-Iodo-4-methoxybenzaldehyde
3-Hydroxy-2-iodo-4-methoxybenzaldehyde
3-Isopropoxy-4-methoxybenzaldehyde
Uniqueness: 3-Iodo-4-isopropoxy-5-methoxybenzaldehyde stands out due to the presence of both an isopropoxy and a methoxy group, which can significantly impact its reactivity and applications compared to similar compounds. Its dual functional groups offer unique opportunities for chemical modifications and interactions.
Properties
IUPAC Name |
3-iodo-5-methoxy-4-propan-2-yloxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO3/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOJOHVHINMYAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1I)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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